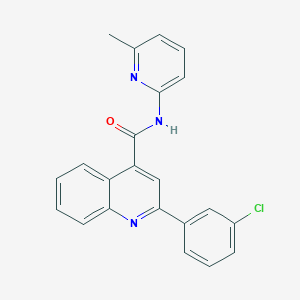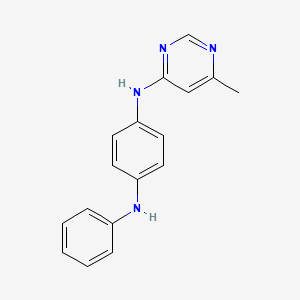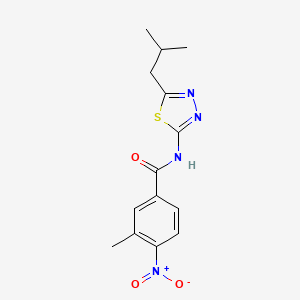
2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as CQ1, is a chemical compound that belongs to the quinolinecarboxamide family. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Scientific Research Applications
2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in cancer research. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has been investigated for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has been found to induce DNA damage and inhibit DNA repair, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects in cancer cells. It has been shown to induce oxidative stress and DNA damage, leading to apoptosis and cell death. 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has also been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. In addition, 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory effects, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. It has also been extensively studied, and its cytotoxic and radiosensitizing effects have been well-documented. However, 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide's potential as a radiosensitizer in combination with other cancer treatments. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide and to identify potential targets for cancer therapy. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide in animal models.
properties
IUPAC Name |
2-(3-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14-6-4-11-21(24-14)26-22(27)18-13-20(15-7-5-8-16(23)12-15)25-19-10-3-2-9-17(18)19/h2-13H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWKUVDYORFFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea](/img/structure/B4760355.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4760358.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4760380.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4760384.png)

![3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760390.png)
![N~1~-allyl-N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4760394.png)
![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4760395.png)
![methyl 3-[(5-nitro-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B4760409.png)
![4-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4760417.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4760432.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B4760436.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B4760439.png)
